molecular formula C7H10N2O B14383053 1,5-Dimethyl-1H-pyrrole-3-carboxamide CAS No. 89943-18-0

1,5-Dimethyl-1H-pyrrole-3-carboxamide

Cat. No.: B14383053
CAS No.: 89943-18-0
M. Wt: 138.17 g/mol
InChI Key: IUJCICMQHBMRFO-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-pyrrole-3-carboxamide is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of two methyl groups at positions 1 and 5, and a carboxamide group at position 3. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-1H-pyrrole-3-carboxamide can be synthesized through several methods. One common approach involves the coupling of 3,4-dimethyl-1H-pyrrole-2-carboxylic acid with substituted anilines using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) hydrochloride salt and dimethylaminopyridine (DMAP) in acetonitrile as a solvent at room temperature . Another method includes the condensation of 3,4-dimethyl-1H-pyrrole-2-carbohydrazide with various substituted acetophenones .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-1H-pyrrole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Manganese dioxide in carbon tetrachloride.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various electrophiles in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,3-dicarboxylic acid derivatives, while reduction can produce corresponding amines.

Scientific Research Applications

1,5-Dimethyl-1H-pyrrole-3-carboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-1H-pyrrole-3-carboxamide involves its interaction with various molecular targets. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction is crucial for its biological effects, including antimicrobial and enzyme inhibitory activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dimethyl-1H-pyrrole-3-carboxamide is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its ability to form stable hydrogen bonds and undergo various chemical reactions makes it a valuable compound in research and industrial applications.

Properties

CAS No.

89943-18-0

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

1,5-dimethylpyrrole-3-carboxamide

InChI

InChI=1S/C7H10N2O/c1-5-3-6(7(8)10)4-9(5)2/h3-4H,1-2H3,(H2,8,10)

InChI Key

IUJCICMQHBMRFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN1C)C(=O)N

Origin of Product

United States

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